molecular formula C18H22N2O4S B11618248 (5Z)-2-piperidin-1-yl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-piperidin-1-yl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11618248
M. Wt: 362.4 g/mol
InChI Key: CNILRYXLEWKUFC-PTNGSMBKSA-N
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Description

(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a trimethoxyphenyl group, and a thiazolone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a piperidine derivative with a trimethoxybenzaldehyde in the presence of a thiazolone precursor. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolone moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-2-piperidin-1-yl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H22N2O4S/c1-22-13-9-12(10-14(23-2)16(13)24-3)11-15-17(21)19-18(25-15)20-7-5-4-6-8-20/h9-11H,4-8H2,1-3H3/b15-11-

InChI Key

CNILRYXLEWKUFC-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)N3CCCCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)N3CCCCC3

Origin of Product

United States

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